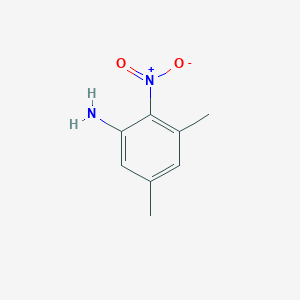

3,5-Dimethyl-2-nitroaniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQLNMXIULDNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623984 | |

| Record name | 3,5-Dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35490-74-5 | |

| Record name | 3,5-Dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3,5 Dimethyl 2 Nitroaniline and Analogs

Direct Synthesis Pathways for Substituted Nitroanilines

Direct synthesis methods aim to construct the target substituted nitroaniline framework in a minimal number of steps, often through convergent one-pot reactions. While the direct synthesis of 3,5-dimethyl-2-nitroaniline itself is primarily dominated by the nitration of 3,5-dimethylaniline (B87155), related methodologies for other substituted nitroanilines highlight modern synthetic strategies.

For instance, transition-metal-catalyzed reactions have emerged as powerful tools. Nickel-catalyzed protocols allow for the synthesis of quinoxalines directly from 2-nitroanilines and vicinal diols. organic-chemistry.org This process operates through a borrowing hydrogen and dehydrogenative coupling strategy, which is both atom-economical and environmentally conscious, producing water as the primary byproduct. organic-chemistry.org Similarly, iron-catalyzed one-pot syntheses can produce quinoxalines via a transfer hydrogenative condensation of 2-nitroanilines with diols. rsc.org Another direct approach involves the NaOH-promoted redox-condensation of o-nitroanilines and alcohols to yield quinoxalines without the need for a transition metal catalyst. acs.org

These methods showcase the reactivity of the ortho-nitroaniline scaffold, where the nitro and amino groups work in concert to facilitate cyclization and condensation reactions, providing direct access to complex heterocyclic structures from simple nitroaniline precursors.

Multi-Step Preparative Routes and Functional Group Transformations

Multi-step syntheses offer greater control over regioselectivity and allow for the construction of highly substituted aromatic systems. The preparation of this compound typically falls into this category, relying on the careful manipulation of functional groups on a pre-existing aromatic core.

The most common and direct precursor for this compound is 3,5-dimethylaniline (3,5-xylidine). The regioselective introduction of a nitro group at the C-2 position, which is ortho to the amino group and flanked by two methyl groups, is the critical transformation.

The nitration is typically performed using a mixture of nitric acid and sulfuric acid ("mixed acid"). The conditions must be carefully controlled to achieve mono-nitration and prevent the formation of dinitro byproducts or oxidative decomposition. The powerful activating and ortho, para-directing nature of the amino group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. In 3,5-dimethylaniline, the para position (C-4) and the two equivalent ortho positions (C-2 and C-6) are activated. The steric hindrance from the adjacent methyl groups at positions 3 and 5 can influence the regioselectivity, but the C-2 position remains highly susceptible to electrophilic attack.

In acidic solution, the aniline (B41778) group is protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. However, the reaction proceeds on the small equilibrium concentration of the free amine, which is highly activated. The initial nitration of N,N-dimethylaniline in concentrated sulfuric acid, for example, yields the 3-nitro derivative almost exclusively. wikipedia.orgknaw.nl For 3,5-dimethylaniline, careful temperature control below 10°C is crucial to favor the desired 2-nitro isomer.

The nitration of related xylenes (B1142099) has been studied extensively. For example, the nitration of o-xylene (B151617) can be optimized in continuous-flow reactors to achieve high yields (94.1%) and throughput, while minimizing impurities. nih.gov The dinitration of p-xylene (B151628) using nitric and sulfuric acid at 80°C has been shown to produce a mixture of 2,3-, 2,5-, and 2,6-dinitro-p-xylenes. yakhak.org These studies provide insight into the factors controlling regioselectivity in the nitration of substituted benzenes.

Table 1: Representative Conditions for Nitration of Aromatic Compounds

| Starting Material | Nitrating Agent | Conditions | Product(s) | Yield | Reference |

| 3,5-Dimethylaniline | HNO₃ / H₂SO₄ | <10°C | This compound | - | |

| o-Xylene | HNO₃ / H₂SO₄ | Continuous-flow, 800 g/h | Nitro-o-xylenes | 94.1% | nih.gov |

| p-Xylene | HNO₃ / H₂SO₄ | 80°C | 2,3-, 2,5-, 2,6-Dinitro-p-xylenes | - | yakhak.org |

| Nitro-p-xylene | HNO₃ / H₂SO₄ | 80°C, 15 min | 2,3- and 2,6-Dinitro-p-xylene | 95% | acs.org |

This table is generated based on available research data and serves as an illustrative example.

Alternative synthetic strategies involve starting with a nitro-aromatic precursor and subsequently introducing the amino or alkyl groups.

Amination of Nitro-Aromatics: One potential route could start from a dinitroxylene. For example, the synthesis could begin with 2,6-dinitro-m-xylene. A selective reduction of one nitro group would yield the target this compound. This strategy relies on the ability to selectively reduce one of two electronically and sterically distinct nitro groups. The presence of flanking methyl groups can render the nitro groups less susceptible to reduction. rsc.org

Alkylation of Nitroanilines: N-alkylation of nitroanilines is a common transformation. While not directly applicable to the synthesis of the C-methylated this compound, these methods are crucial for producing analogs. For example, o-nitroaniline can undergo N-alkylation with various saturated hydrocarbons in the presence of superelectrophiles. mathnet.ru Reductive alkylation, where a nitro group is simultaneously reduced and the resulting amine is alkylated, is another powerful technique. google.com For instance, N,N'-dialkylphenylenediamines are prepared by the reductive alkylation of a nitroaniline with a ketone in the presence of hydrogen and a catalyst. google.com The basicity (pKa) of nitroanilinium ions is significantly affected by N-alkylation, a key consideration in their reactivity. rsc.org

A patent describes a method for synthesizing N-methyl-4,5-dimethyl-2-nitroaniline by reacting 4,5-dimethyl-2-nitroaniline (B181755) with formaldehyde (B43269) in concentrated sulfuric acid, showcasing a specific N-alkylation pathway for a related analog. google.com

The reduction of nitro groups is a fundamental transformation in the synthesis of anilines and is central to many multi-step routes. In the context of synthesizing this compound or its precursors, selective reduction is often key.

The reduction of polynitro compounds can be challenging, but various reagents offer regioselectivity. Hydrogen sulfide (B99878) in an alcoholic solution of ammonia (B1221849) (ammonium sulfide) has historically been used for the selective reduction of one nitro group in dinitro and trinitro compounds. rsc.org The rate and success of this reduction are highly dependent on the substitution pattern of the aromatic ring; the presence of multiple methyl groups, as in dinitro-m-xylene, can significantly slow down the reaction. rsc.org The mechanism is influenced by the acidity of the nucleus, with additional nitro groups generally accelerating the reduction, while the introduction of a basic amino group slows further reduction. rsc.org

Modern methods often employ metal catalysts or other reducing agents. For example, sodium polysulfide has been used for the selective reduction of dinitrobenzimidazoles. stackexchange.comechemi.com The choice of reducing agent and conditions can be tuned to target a specific nitro group based on its electronic environment and steric hindrance. For instance, in dinitro- and trinitrophenols, a nitro group ortho to the hydroxyl or alkoxy group is preferentially reduced. stackexchange.com In substituted dinitrobenzenes, the least sterically hindered nitro group is typically reduced first. stackexchange.com

This selectivity is crucial in a hypothetical synthesis of this compound from 2,4-dinitro-m-xylene, where the less hindered nitro group at the 4-position would need to be selectively reduced to yield this compound.

Amination and Alkylation Strategies for Nitro-Aromatic Precursors

Green Chemistry and Sustainable Synthetic Routes for Dimethylnitroanilines

The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds to reduce environmental impact and improve safety. Key strategies include the use of water as a solvent, development of catalyst-free reactions, and employment of recyclable catalytic systems.

The synthesis of 2,6-dibromo-4-nitroaniline (B165464) has been achieved using an organic solvent-free process with bromide-bromate salts in an aqueous acidic medium at ambient temperature. researchgate.net The aqueous filtrate from this process could be recycled multiple times without significant loss of product yield or purity, demonstrating a sustainable approach. researchgate.net Similarly, the N-chloroacetylation of anilines, including p-nitroaniline, has been reported in a phosphate (B84403) buffer, offering a rapid reaction with easy product isolation via simple filtration. tandfonline.com

Catalytic reduction of nitroanilines using environmentally benign reagents and catalysts is another area of focus. The reduction of 4-nitroaniline, a common industrial pollutant, has been studied extensively using various nanocatalytic systems. rsc.org Green synthesis approaches for these nanocatalysts often utilize biological materials like plant extracts, which serve as both reducing and stabilizing agents. rsc.org Novel non-noble metal nanocomposites, such as CuO/Co₃O₄, have been developed for the efficient catalytic reduction of 4-nitroaniline, offering a recyclable and cost-effective alternative to precious metal catalysts. bohrium.com

For the synthesis of more complex molecules from nitroanilines, green methods are also being developed. Gold-catalyzed synthesis of benzimidazoles from 2-nitroanilines using CO₂ and H₂ provides a route that utilizes a greenhouse gas as a C1 source under relatively mild conditions. rsc.org These examples highlight a clear trend towards developing more sustainable and efficient synthetic protocols for nitroanilines and their derivatives, which can be adapted for the industrial production of compounds like this compound.

Mechanistic Investigations and Reactivity Studies of 3,5 Dimethyl 2 Nitroaniline

Detailed Reaction Mechanisms in Functional Group Interconversions Involving Nitro and Amino Moieties

The reactivity of 3,5-dimethyl-2-nitroaniline is largely characterized by the chemical transformations of its nitro and amino functional groups. The interconversion between these two groups is a cornerstone of its synthetic utility.

The reduction of the nitro group to a primary amine is a common and synthetically important reaction. This transformation can be achieved through various methods, most notably catalytic hydrogenation. The reaction typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The mechanism of this heterogeneous catalysis involves the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface. The hydrogen molecule dissociates into reactive hydrogen atoms, which then sequentially reduce the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product, 3,5-dimethyl-1,2-diaminobenzene.

Alternatively, chemical reducing agents can be employed. Sodium borohydride (B1222165) (NaBH4) is a common reagent for this purpose, often used in a suitable solvent. Another established method is the Zinin reduction, which utilizes sulfides, such as sodium sulfide (B99878) or ammonium (B1175870) sulfide, as the reducing agent. stackexchange.com The mechanism of the Zinin reduction is thought to involve the nucleophilic attack of the sulfide on the nitro group. stackexchange.com

The reverse reaction, the oxidation of an amino group to a nitro group, is also a feasible transformation, although less commonly performed on this specific substrate. Reagents such as trifluoroperacetic acid have been used for the oxidation of anilines to nitroarenes. chempanda.com More recently, methods using hydrogen peroxide in the presence of a selenium catalyst, like diphenyl diselenide or benzeneseleninic acid, have been developed for the selective oxidation of anilines. chempanda.com The proposed mechanism for the selenium-catalyzed oxidation involves the formation of a peroxyseleninic acid as the active oxidizing species.

Nucleophilic and Electrophilic Aromatic Substitution Patterns in Dimethylnitroaniline Systems

The substitution pattern on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The amino group is a powerful activating group and is ortho-, para-directing. The methyl groups are also activating and ortho-, para-directing. In contrast, the nitro group is a strong deactivating group and is a meta-director.

In electrophilic aromatic substitution reactions, the positions for incoming electrophiles are determined by the combined influence of these groups. The amino group, being the strongest activating group, will largely dictate the position of substitution. However, direct electrophilic substitution on the free aniline (B41778) can be problematic due to the high reactivity of the ring, which can lead to over-reaction and oxidation. rsc.org To control the reaction, the amino group is often protected by acetylation to form N-(3,5-dimethyl-2-nitrophenyl)acetamide. This moderates the activating effect of the amino group and allows for more controlled substitution. rsc.org For N-(3,5-dimethyl-2-nitrophenyl)acetamide, the acetylated amino group is still ortho-, para-directing. The available ortho position (C6) and para position (C4) relative to the acetamido group would be the most likely sites for electrophilic attack.

Nucleophilic aromatic substitution (SNAr) on the unmodified this compound ring is generally not feasible as there is no good leaving group present. However, if a halogen atom is introduced onto the ring, SNAr reactions can occur, especially if the halogen is in a position activated by the electron-withdrawing nitro group. For instance, in the related compound 5-bromo-3-methyl-2-nitroaniline, the bromine atom can be displaced by nucleophiles. rsc.org This suggests that a halogenated derivative of this compound could undergo similar reactions. The SNAr mechanism involves the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. tandfonline.com

Redox Chemistry and Catalytic Transformations of the Aromatic Nitro Group

The redox chemistry of this compound is primarily centered on the reduction of the nitro group.

Catalytic Hydrogenation and Transfer Hydrogenation Pathways

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. For dimethyl-nitrobenzene, studies have been conducted using catalysts such as palladium on carbon (Pd/C) and nickel-based catalysts. sciencepublishinggroup.com The reaction kinetics are influenced by factors such as hydrogen pressure, temperature, and catalyst loading. sciencepublishinggroup.com The general mechanism for the hydrogenation of nitrobenzene (B124822) to aniline is believed to proceed through nitrosobenzene (B162901) and phenylhydroxylamine intermediates.

Transfer hydrogenation offers an alternative to the use of high-pressure hydrogen gas. This method utilizes a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium formate, and isopropanol. acs.orgrsc.orgrsc.org A variety of catalysts can be employed, including those based on palladium, ruthenium, and iron. rsc.orgrsc.org For instance, iron-catalyzed transfer hydrogenation of 2-nitroanilines with vicinal diols has been reported to yield quinoxalines in a one-pot reaction. rsc.orgrsc.org This process involves the in-situ reduction of the nitro group to an amine, which then condenses with the diol. rsc.orgrsc.org

The table below summarizes common conditions for the reduction of nitroanilines.

| Reduction Method | Catalyst/Reagent | Hydrogen Donor | Solvent | Typical Product |

| Catalytic Hydrogenation | Pd/C, Raney Ni | H₂ gas | Ethanol, Methanol | Diamine |

| Transfer Hydrogenation | Pd/C, Ru complexes, Fe complexes | Formic acid, Ammonium formate, Isopropanol | Toluene, Water | Diamine |

| Chemical Reduction | Sodium borohydride (NaBH₄) | - | Methanol, Ethanol | Diamine |

| Zinin Reduction | Na₂S, (NH₄)₂S | - | Water, Ethanol | Diamine |

Electrochemical Reduction Mechanisms

The electrochemical reduction of nitroanilines has been studied, providing insights into the reduction mechanism. In aprotic solvents, the reduction typically proceeds in a stepwise manner. rsc.org The first step is a one-electron transfer to the nitroaniline molecule to form a stable radical anion. rsc.org The reduction potential is influenced by the solvent and the nature of the substituents on the aromatic ring. rsc.org Electron-withdrawing groups generally make the reduction easier (less negative potential), while electron-donating groups make it more difficult.

Thermal and Photochemical Reactivity Profiles

The thermal stability of this compound is an important consideration for its storage and handling. Information from safety data sheets suggests that thermal decomposition can occur at elevated temperatures, leading to the release of hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.com One source indicates a decomposition temperature above 300°C. Studies on other nitroarenes have shown that the presence of multiple nitro groups generally decreases thermal stability. uri.edu

The photochemical reactivity of nitroaromatic compounds has been a subject of interest. Upon absorption of UV light, these molecules can be promoted to an excited state, which can then undergo various reactions. For some nitroanilines, photochemical reactions such as demethylation and rearrangements have been observed. researchgate.net For example, the photochemistry of N,N-dimethyl-4-nitroaniline has been studied, revealing photosensitization and photoreduction processes. researchgate.net While specific photochemical studies on this compound are limited, it is plausible that it could undergo similar photo-induced reactions, such as hydrogen abstraction or reactions involving its excited states. The presence of H-atom donors can influence the photochemical reactivity of nitroaromatic compounds. core.ac.uk

Advanced Spectroscopic and Crystallographic Elucidation of 3,5 Dimethyl 2 Nitroaniline

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding characteristics of 3,5-Dimethyl-2-nitroaniline.

FT-IR Spectroscopy: The FT-IR spectrum of this compound, typically recorded using a KBr wafer, reveals characteristic absorption bands corresponding to its various functional groups. nih.gov The presence of the amino group (NH₂) is indicated by stretching vibrations in the region of 3400-3300 cm⁻¹. The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching bands. Aromatic C-H stretching vibrations and C=C ring stretching vibrations are also observed, confirming the presence of the benzene (B151609) ring.

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov The Raman spectrum of this compound would show characteristic signals for the symmetric stretching of the nitro group and various vibrations of the aromatic ring.

A comparative analysis of the vibrational frequencies obtained from both techniques allows for a detailed assignment of the fundamental vibrational modes of the molecule. This analysis is often supported by computational methods, such as Density Functional Theory (DFT), to achieve a more precise understanding of the vibrational landscape. dergipark.org.trresearchgate.net

Key Vibrational Frequencies for Nitroaniline Derivatives:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretching (Amino) | 3400 - 3300 |

| C-H Stretching (Aromatic) | 3100 - 3000 |

| Asymmetric NO₂ Stretching | 1550 - 1500 |

| Symmetric NO₂ Stretching | 1350 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural assignment of this compound, providing detailed information about the chemical environment of each proton and carbon atom. nih.govbldpharm.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the nitro and amino groups. The integration of the signals corresponds to the number of protons in each environment, and the splitting patterns (coupling) reveal the neighboring protons. rsc.orgias.ac.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. nih.gov The spectrum of this compound would show distinct signals for the aromatic carbons and the methyl carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the electron-withdrawing nitro group and the electron-donating amino and methyl groups. rsc.orgias.ac.in

Typical NMR Data for Dimethylaniline Derivatives:

| Nucleus | Typical Chemical Shift Range (ppm) |

|---|---|

| ¹H (Aromatic) | 6.0 - 8.0 |

| ¹H (Methyl) | 2.0 - 2.5 |

| ¹³C (Aromatic) | 110 - 150 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization. nih.govbldpharm.com

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight of 166.18 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula, C₈H₁₀N₂O₂. ias.ac.in

Electron ionization (EI) is a common technique that leads to the fragmentation of the molecule. uni-saarland.de The fragmentation pattern is characteristic of the compound's structure. For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. researchgate.net The loss of a methyl group can also be observed. The analysis of these fragment ions provides valuable structural information and can help to distinguish between isomers. miamioh.eduresearchgate.net

Characteristic Fragmentation of Nitroanilines:

Loss of NO₂: [M - 46]⁺

Loss of NO: [M - 30]⁺

Loss of O: [M - 16]⁺

Single Crystal X-Ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information about bond lengths, bond angles, and intermolecular interactions. researchgate.netbohrium.com

In the crystalline state, molecules of this compound are likely to be involved in hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) can act as acceptors. mdpi.com These interactions can be intramolecular, forming a six-membered ring between the amino and nitro groups, a common feature in 2-nitroaniline (B44862) derivatives. acs.orgscispace.com Intermolecular hydrogen bonds can also form, linking molecules into chains, dimers, or more complex three-dimensional networks. nih.govnih.gov These hydrogen bonds play a crucial role in stabilizing the crystal packing. rsc.orgrsc.orgbritannica.com

Single crystal X-ray diffraction allows for a detailed conformational analysis of the molecule in the solid state. researchgate.net This includes the determination of torsion angles, which describe the rotation around single bonds. For this compound, the torsion angle between the plane of the nitro group and the benzene ring is of particular interest. doi.org Steric hindrance between the ortho nitro group and the adjacent methyl group can lead to torsional strain, causing the nitro group to be twisted out of the plane of the aromatic ring. This deviation from planarity can have significant effects on the electronic properties of the molecule. nih.gov

Investigation of π-π Stacking Interactions and Supramolecular Assembly

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, which is defined by its chromophores—the parts of the molecule that absorb light.

In this compound, the primary chromophore is the nitro-substituted benzene ring. The electronic spectrum of such a molecule is typically dominated by intense π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. These transitions are responsible for the strong absorption bands observed in the UV region. For instance, studies on the closely related isomer, 4,5-Dimethyl-2-nitroaniline (B181755), show two distinct absorption bands corresponding to π→π* transitions. researchgate.net The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂) on the benzene ring, in conjunction with the methyl groups, significantly influences the energy of these transitions and thus the position of the absorption maxima (λmax).

Beyond structural characterization, UV-Vis spectroscopy is an invaluable tool for real-time reaction monitoring. The technique can track the progress of a chemical reaction by measuring the change in absorbance at a specific wavelength corresponding to a reactant or product. For example, the reduction of a nitro group to an amine can be followed by monitoring the disappearance of the characteristic absorbance of the nitroaniline reactant. core.ac.uk Similarly, in synthetic procedures where this compound is a precursor, such as in the formation of azo dyes or flavinium salts, UV-Vis spectroscopy allows for the observation of the formation of new chromophoric systems, confirming the progress and completion of the reaction. core.ac.uk

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Spectral Region | Notes |

| π→π | π → π | Ultraviolet-Visible | High-intensity bands characteristic of the substituted aromatic system. Position is sensitive to solvent polarity and substitution pattern. |

| n→π | n → π | Ultraviolet-Visible | Lower intensity transition involving non-bonding electrons on the oxygen atoms of the nitro group. May be obscured by stronger π→π* bands. |

Thermal Analysis (Thermogravimetric Analysis and Differential Thermal Analysis) in Context of Reaction Stability

Thermal analysis techniques are essential for assessing the stability and decomposition behavior of chemical compounds under the influence of temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide critical data regarding the material's reaction stability, decomposition pathways, and safe operating temperatures.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as both are subjected to the same heating program. The resulting DTA curve shows peaks corresponding to thermal events. An endothermic peak indicates a process that absorbs heat, such as melting or boiling, while an exothermic peak signifies a heat-releasing process, which is characteristic of decomposition for many energetic materials like nitroaromatics. scielo.org.mxakjournals.com The onset temperature of an exothermic peak is often taken as the initial decomposition temperature, providing a key parameter for evaluating the thermal hazard of a substance. akjournals.com

For this compound, thermal stability is a significant characteristic, particularly given the presence of the energetic nitro group. Research conducted as part of a NASA program to evaluate nitro-substituted aromatic amines provides specific thermal data for this compound. [6 from previous search] The DTA results for the free amine of 2-nitro-3,5-dimethylaniline show a moderate exothermic event in the temperature range of 280-320 °C. [6 from previous search] This exotherm represents the thermal decomposition of the molecule. Other sources corroborate this finding, stating that decomposition for this compound occurs above 300°C. The exothermic nature of the decomposition indicates that the process releases a significant amount of energy, a critical consideration for safety in handling and storage. The study of such thermal behavior is crucial for defining the stability limits and potential hazards of nitroaniline compounds in various applications. researchgate.net

Table 2: Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Observed Value | Reference |

| Differential Thermal Analysis (DTA) | Exotherm Temperature Range (Free Amine) | 280-320 °C | core.ac.uk |

| General Thermal Stability | Decomposition Temperature | >300 °C |

Computational Chemistry and Theoretical Modeling of 3,5 Dimethyl 2 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic properties of 3,5-Dimethyl-2-nitroaniline. rsc.org These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the amino (-NH2), nitro (-NO2), and methyl (-CH3) groups on the benzene (B151609) ring allows for various rotational conformations.

Table 1: Representative Optimized Geometrical Parameters for Nitroaniline Derivatives Note: This table presents typical bond lengths and angles for nitroaniline structures based on computational studies of related molecules. Specific values for this compound would require dedicated calculations.

| Parameter | Bond/Angle | Typical Calculated Value (DFT) |

| Bond Length | C-N (amino) | ~1.40 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Length | N-O (nitro) | ~1.23 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |

| Bond Angle | O-N-O (nitro) | ~117-118° |

| Bond Angle | C-C-N (amino) | ~120° |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to simulate its infrared (IR) and Raman spectra. aip.org These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. nist.gov

For this compound, the theoretical spectrum would exhibit characteristic peaks that can be assigned to its functional groups. researchgate.net

-NO2 group: Strong asymmetric and symmetric stretching vibrations are expected, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. dergipark.org.tr

-NH2 group: N-H stretching vibrations are typically observed around 3300-3500 cm⁻¹. dergipark.org.tr

-CH3 groups: C-H stretching and bending vibrations would be present.

Aromatic Ring: C-H and C-C stretching vibrations are characteristic of the benzene ring. dergipark.org.tr

Comparing the theoretically simulated spectrum with an experimentally obtained one allows for the validation of the computational model and aids in the precise assignment of spectral bands. dergipark.org.trresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are representative frequency ranges based on data from related nitroaniline compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric Stretch | -NO2 | 1500 - 1600 |

| Symmetric Stretch | -NO2 | 1300 - 1400 |

| Symmetric Stretch | -NH2 | 3300 - 3400 |

| Asymmetric Stretch | -NH2 | 3400 - 3500 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. scispace.comresearchgate.net

In this compound, the electron-donating methyl and amino groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the potent electron-withdrawing nitro group significantly lowers the energy of the LUMO, increasing its susceptibility to nucleophilic attack. The HOMO-LUMO gap can be used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which provide quantitative measures of the molecule's reactivity. scispace.comresearchgate.net A smaller energy gap generally implies higher reactivity. scispace.com

Table 3: Global Reactivity Descriptors from FMO Analysis Note: These descriptors are calculated from HOMO and LUMO energies.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency. |

Understanding the distribution of charge within a molecule is crucial for predicting its intermolecular interactions and reactive sites. Computational methods can calculate the partial atomic charges (e.g., Mulliken charges) on each atom. researchgate.net For this compound, these calculations would show a significant negative charge on the oxygen atoms of the nitro group and the nitrogen of the amino group, while the hydrogen atoms of the amino group and the carbon atoms attached to the electron-withdrawing groups would carry a partial positive charge.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map is color-coded to indicate different electrostatic potential values:

Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these areas are expected around the oxygen atoms of the nitro group. scispace.com

Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. scispace.com These would likely be found near the hydrogen atoms of the amino group.

Green: Regions of neutral potential.

The MEP map is an invaluable tool for predicting sites for hydrogen bonding and other non-covalent interactions. scispace.combiosynth.com

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) over time. rsc.org MD simulations model a system containing many molecules, allowing for the observation of bulk properties, dynamic processes, and intermolecular interactions. abechem.com

For this compound, an MD simulation could be used to model its behavior in a crystal lattice or in a solution. nih.gov The simulation would track the positions and velocities of all atoms according to classical mechanics, using a force field to describe the forces between them. This approach can reveal:

Crystal Packing: How individual molecules arrange themselves in a solid state.

Solvation: How solvent molecules arrange around a solute molecule and the energetic favorability of this interaction.

Dynamic Processes: Molecular reorientations and internal rotations of the methyl, amino, and nitro groups within a crystal or liquid environment. rsc.org

Intermolecular Forces: The nature and strength of interactions like hydrogen bonding and van der Waals forces between neighboring molecules.

Although MD simulations provide a qualitative understanding, quantitative results should be interpreted with caution and validated against experimental data where possible. rsc.org

Theoretical Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, from reactants to products. scielo.br This involves identifying and characterizing the geometries and energies of transition states—the high-energy species that exist transiently between reactants and products.

For this compound, theoretical methods can predict the pathways of various reactions, such as:

Reduction of the Nitro Group: A common reaction for nitroanilines is the reduction of the -NO2 group to an amino group (-NH2). Computational modeling can determine the mechanism, identify intermediates, and calculate the activation energy for this transformation using different reducing agents.

Electrophilic Aromatic Substitution: The amino and methyl groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. DFT calculations can predict the most likely position for substitution by an incoming electrophile by comparing the activation energies of the different possible pathways.

Tautomerism: Theoretical calculations can assess the relative stability of different tautomeric forms, such as the potential for the nitro group to exist in its aci-nitro tautomeric form under certain conditions. conicet.gov.ar

By calculating the Gibbs free energy of activation (ΔG‡), computational chemists can predict reaction rates and understand how substituents influence reactivity, providing valuable guidance for synthetic chemistry. scielo.br

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Nitroaniline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. mdpi.comkashanu.ac.ir These models are instrumental in predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. nih.gov For nitroaniline derivatives, QSAR studies have been pivotal in understanding the structural features that govern their toxicity, mutagenicity, and other biological or physical properties. nih.govoup.com

The fundamental principle of QSAR lies in the concept that the structure of a molecule dictates its activity. mdpi.com By identifying specific molecular descriptors—numerical values that quantify different aspects of a molecule's structure—it is possible to build predictive models. These descriptors can be categorized into several types, including:

Constitutional (1D) Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts. oup.com

Topological (2D) Descriptors: These account for the connectivity of atoms within the molecule. oup.comresearchgate.net

Quantum-Chemical (3D) Descriptors: Derived from quantum mechanical calculations, these include properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.netijirset.com

These descriptors are then used to develop a mathematical equation that relates them to a specific biological endpoint, such as toxicity or mutagenicity. kashanu.ac.ir Various statistical methods are employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Regression (SVR). asianpubs.orgmdpi.commdpi.com The robustness and predictive power of these models are assessed through rigorous internal and external validation techniques. mdpi.commdpi.com

Research Findings on Nitroaniline Derivatives

Numerous QSAR studies have been conducted on nitroaromatic compounds, including various nitroaniline isomers and their derivatives. These studies provide valuable insights into the mechanisms of action and the structural requirements for their biological activities.

Toxicity and Mutagenicity:

A significant portion of QSAR research on nitroanilines has focused on their toxic and mutagenic effects. The toxicity of nitroaromatic compounds is often linked to the nitro group itself. oup.com The mutagenicity of aniline-based compounds has been shown to correlate with the presence and position of nitro groups, with those in the meta and para positions often conferring the strongest mutagenic activity. nih.gov

One study on the in vivo toxicity of 90 nitroaromatic compounds in rats (measured by LD50) developed QSAR models using quantum-chemical and other molecular descriptors. oup.com The results indicated that the toxicity depends on factors like the number of nitro groups and the presence of specific structural fragments. oup.com Another study focusing on the mutagenicity of nitroaromatic compounds developed a quantitative structure-toxicity relationship (QSTR) model. innovareacademics.in This model highlighted the importance of electronic properties, such as HOMO and LUMO energies, in determining the mutagenic potential. innovareacademics.in

A study on the toxicity of various phenol (B47542) and aniline (B41778) derivatives to algae developed robust QSAR models. researchgate.net The findings suggested that the presence of nitro groups, particularly in the ortho position to a hydroxyl group, and the presence of chlorine substituents can increase toxicity. researchgate.net In contrast, the absence of a nitro group or the presence of a polar substituent like an amino group tended to decrease toxicity. researchgate.net

Non-Linear Optical (NLO) Properties:

QSAR models have also been applied to investigate the non-linear optical (NLO) properties of nitroaniline derivatives. A study on Schiff bases derived from salicylaldehyde (B1680747) and nitroanilines used quantum chemical parameters like polarizability (α₀), hyperpolarizability (βtot), and the frontier molecular orbital energy gap (ΔE) as descriptors. researchgate.netasianpubs.org The resulting MLR models, with high correlation coefficients (R² > 0.9), demonstrated the significance of polarizability and the energy gap in determining the second harmonic generation (SHG) values of these compounds. researchgate.netasianpubs.org

The following table summarizes key findings from various QSAR studies on nitroaniline derivatives and related nitroaromatic compounds.

| Activity/Property Studied | Compound Class | Key Descriptors | Modeling Method | Key Findings | Reference |

| In vivo Toxicity (LD50 in rats) | Nitroaromatic compounds | Number of nitro groups, topological state, structural fragments | QSAR | Toxicity is influenced by the number of nitro groups and specific structural features. | oup.com |

| Mutagenicity | Nitroaromatic compounds | HOMO and LUMO energies, molecular electrostatic potential | QSTR | Highly mutagenic compounds are often very reactive, as indicated by their electronic properties. | innovareacademics.in |

| Algal Toxicity | Phenol and aniline derivatives | ETA and non-ETA indices (2D descriptors) | PLS | The presence and position of nitro and chlorine groups significantly impact toxicity. | researchgate.net |

| Non-Linear Optical (NLO) Properties | Schiff bases from nitroanilines | Polarizability (α₀), frontier molecular orbital energy gap (ΔE) | MLR | NLO properties are strongly correlated with polarizability and the HOMO-LUMO gap. | researchgate.netasianpubs.org |

| Toxicity to Tetrahymena pyriformis | Nitrobenzene (B124822) derivatives | Various molecular descriptors | GA-PLS, MLR, RBFNN | Multiple mechanisms of toxicity are likely involved, and models can effectively predict toxicity. | mdpi.com |

| Mutagenicity | Nitroaromatic compounds | Electrophilicity values | QSAR | A good correlation (r² = 0.813) was found between electrophilicity and toxicity to algae. | ijirset.com |

Applications of 3,5 Dimethyl 2 Nitroaniline As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are crucial components in many biologically active molecules and functional materials. researchgate.net 3,5-Dimethyl-2-nitroaniline serves as a valuable starting material for the synthesis of a range of these heterocyclic systems. The presence of both an amino group and a nitro group in an ortho relationship allows for cyclization reactions to form fused ring systems.

Role in Quinoxaline (B1680401) Derivative Synthesis

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide array of applications, including in pharmaceuticals, dyes, and as organic semiconductors. rsc.orgnih.gov The standard synthesis of quinoxalines involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. nih.gov

The isomer of the title compound, 4,5-dimethyl-2-nitroaniline (B181755), is used in the synthesis of quinoxaline derivatives. rsc.orgrsc.org This process typically involves the in situ reduction of the nitro group to an amine, creating a 1,2-diamine which then condenses with a vicinal diol that is oxidized to a dicarbonyl species. rsc.orgrsc.org For instance, an iron-catalyzed one-pot synthesis allows for the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols to produce quinoxalines. rsc.orgrsc.org In this reaction, the alcohol acts as the hydrogen donor for the reduction of the nitro group, and the nitroarene serves as the hydrogen acceptor. rsc.org This methodology has been successfully applied to 4,5-dimethyl-2-nitroaniline to create various substituted quinoxalines in good yields. rsc.orgrsc.org

A similar strategy can be envisioned for this compound, where its reduction would yield 3,5-dimethylbenzene-1,2-diamine, a key precursor for the corresponding quinoxaline derivatives. The reaction of 4,5-dimethyl-2-nitroaniline with various vicinal diols highlights the versatility of this approach in generating a library of quinoxaline compounds.

Table 1: Examples of Quinoxaline Derivatives Synthesized from 4,5-dimethyl-2-nitroaniline

| 2-Nitroaniline (B44862) Reactant | Vicinal Diol Reactant | Quinoxaline Product | Yield |

|---|---|---|---|

| 4,5-dimethyl-2-nitroaniline | 1-Phenylethane-1,2-diol | 6,7-Dimethyl-2-phenylquinoxaline | 94% |

| 4,5-dimethyl-2-nitroaniline | Butane-2,3-diol | 2,3,6,7-Tetramethylquinoxaline | 79% |

| 4,5-dimethyl-2-nitroaniline | 3,3-Dimethylbutane-1,2-diol | 2-tert-Butyl-6,7-dimethylquinoxaline | 83% |

Intermediacy in Pyrazole-Based Compound Synthesis

Pyrazoles are another class of heterocyclic compounds with significant applications in the pharmaceutical and dye industries. jocpr.com The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. jetir.org

While direct synthesis of pyrazoles from this compound is not commonly documented, its derivatives can be instrumental. For example, diazotization of an aniline (B41778) followed by coupling and subsequent reactions can lead to azopyrazoles. jocpr.com More generally, the synthesis of 3,5-dimethyl pyrazole (B372694) derivatives often starts from acetylacetone (B45752) and a hydrazine derivative. jetir.org The Knorr pyrazole synthesis, for instance, uses a 1,3-dicarbonyl compound and a hydrazine in the presence of an acid catalyst. jetir.org

The structural motif of 3,5-dimethylpyrazole (B48361) is a core component in various biologically active compounds and is a target in many synthetic endeavors. jocpr.comjetir.orgnih.gov These compounds have shown potential as anticancer and anti-inflammatory agents. nih.gov

Synthesis of Other Nitrogen-Containing Heterocycles

The utility of nitroanilines extends to the synthesis of other nitrogen-containing heterocycles. For instance, the related compound 4,5-dimethyl-2-nitroaniline is a precursor for benzofuroxans, which have shown antimicrobial activity. researchgate.net Furthermore, the reaction of 2-nitroanilines with glycerol, catalyzed by iron, can lead to the formation of 2-benzimidazoyl quinoxaline derivatives. rsc.org This transformation involves the initial formation of a quinoxaline ring followed by a cyclocondensation to form the benzimidazole (B57391) moiety. rsc.org The versatility of these intermediates opens pathways to a wide range of heterocyclic structures. mdpi.com

Utilization in the Preparation of Advanced Dye and Pigment Precursors

Aromatic amines and their nitro derivatives are fundamental intermediates in the manufacturing of dyes and pigments. google.comdynasty-chem.com this compound and its isomers serve as precursors for azo dyes, which are a major class of colorants used in the textile industry. jocpr.com

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as an aniline derivative, followed by a coupling reaction with an electron-rich species like another aniline or a phenol (B47542). The specific substituents on the aromatic rings determine the color and properties of the resulting dye. For instance, 3,5-dimethylaniline (B87155) is a known intermediate for pigments like C.I. Pigment Red 149. google.com The introduction of a nitro group, as in this compound, can further modify the electronic properties and thus the color of the final dye molecule.

Intermediate in the Synthesis of Complex Pharmaceutical Scaffolds and Agrochemicals

The structural framework of this compound is found within more complex molecules that may have applications in pharmaceuticals and agrochemicals. chemball.comresearchgate.net Nitroaniline derivatives are recognized as important intermediates in the synthesis of pesticides and pharmaceuticals. chemball.comcphi-online.com

For example, pyrazole derivatives, which can be synthesized from precursors related to the title compound, are known to have a broad spectrum of biological activities and are used in the development of insecticides. acs.org Specifically, pyrazole-5-carboxamides are known inhibitors of the respiratory complex I in insects. acs.org

Role in Multistep Organic Synthesis (e.g., Lumiflavin (B1675435) Synthesis from 4,5-dimethyl-2-nitroaniline)

Multistep synthesis is a cornerstone of organic chemistry, allowing for the construction of complex target molecules from simpler starting materials. libretexts.org The synthesis of p-nitroaniline from acetophenone, for example, involves several functional group transformations and an electrophilic aromatic substitution. magritek.com

A relevant example of a multistep synthesis is the preparation of Lumiflavin, a photolysis product of vitamin B2. lookchem.com A documented synthesis of Lumiflavin starts from the isomeric compound, 4,5-dimethyl-2-nitroaniline. google.com The process involves the N-methylation of the aniline, followed by reduction of the nitro group to an amine. The resulting diamine is then condensed with alloxan (B1665706) monohydrate to form the flavin ring system. google.com

Table 2: Key Steps in Lumiflavin Synthesis from 4,5-dimethyl-2-nitroaniline

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | 4,5-dimethyl-2-nitroaniline | Formaldehyde (B43269), Concentrated Sulfuric Acid | N-methyl-4,5-dimethyl-2-nitroaniline |

| 2 | N-methyl-4,5-dimethyl-2-nitroaniline | Zinc powder, Acetic acid | N-methyl-4,5-dimethylbenzene-1,2-diamine (in situ) |

| 3 | N-methyl-4,5-dimethylbenzene-1,2-diamine | Alloxan monohydrate, Boric acid | Lumiflavin |

Data sourced from CN104045641A. google.com

This synthetic sequence highlights how a substituted nitroaniline can be strategically modified through a series of reactions to build a complex, biologically relevant molecule. A similar synthetic logic could be applied using this compound as a starting material to access different isomers or analogues of flavin-type structures.

Polymer Chemistry Applications as a Monomer or Modifier

There is currently no available research data or patents that describe the use of this compound as a monomer for creating polymer chains or as a modifier to alter the properties of existing polymers. The structure of this compound, featuring a single primary amine group, does not lend itself to traditional step-growth polymerization reactions, which typically require monomers with at least two reactive functional groups (e.g., diamines or diacids) to build long polymer chains.

While the nitro group could potentially be reduced to a second amine group, forming 3,5-dimethyl-1,2-benzenediamine, this resulting diamine is not widely cited as a monomer in polymer synthesis. In contrast, other isomers of diaminotoluene, such as 3,4-diaminotoluene (B134574) and 2,6-diaminotoluene, are known to be used in the production of polymers like polyamides and polyurethanes. However, specific research detailing the polymerization of the diamine derived from this compound is not found in the surveyed literature.

Development of Functional Materials

Similarly, there is a lack of documented evidence for the application of this compound in the development of functional materials. Functional materials are designed to possess specific properties, such as nonlinear optical activity, conductivity, or unique thermal characteristics. While related nitroaniline compounds are sometimes studied for such properties, no studies have been identified that specifically utilize this compound for these purposes. The compound is mentioned in the context of being an intermediate for dyes, which are themselves functional materials, but its role is that of a precursor in a multi-step synthesis rather than a core component of the final functional material.

Environmental Transformation and Degradation Pathways of Dimethylnitroanilines

Microbial Degradation Mechanisms and Biotransformation Pathways

The microbial breakdown of nitroaromatic compounds is a key area of research for environmental remediation. cswab.org Bacteria have evolved diverse metabolic strategies to utilize these synthetic compounds as sources of carbon, nitrogen, and energy. nih.gov These strategies often involve initial enzymatic attacks that can either reduce the nitro group or oxidize the aromatic ring. cswab.orgnih.gov

Identification and Characterization of Microbial Metabolites

The biotransformation of nitroaromatic amines can proceed through various pathways, including oxidation, reduction, hydrolysis, and conjugation. eaht.org The specific metabolites formed depend on the microbial species, environmental conditions, and the chemical structure of the contaminant. eaht.org

For instance, the biodegradation of 2,4-dinitrotoluene (B133949) (2,4-DNT), a related compound, by Rhodococcus pyridinivorans NT2 has been shown to proceed through intermediates such as 2-amino-4-nitrotoluene and 2,4-diaminotoluene. rsc.orgrsc.org Similarly, studies on the biotransformation of p-nitroaniline by Pseudomonas DL17 have identified metabolites like p-phenylenediamine, acetanilide, acetaminophen (B1664979) (paracetamol), and catechol. eaht.org This suggests that the degradation of 3,5-Dimethyl-2-nitroaniline likely involves a series of reduction and hydroxylation steps, leading to the formation of various aromatic amines and phenolic compounds before eventual ring cleavage. The initial reduction of the nitro group to a hydroxylamine (B1172632) is a common first step in the productive metabolism of many nitroaromatic compounds. nih.govannualreviews.org This hydroxylamine can then undergo enzyme-catalyzed rearrangements to form hydroxylated compounds that are substrates for ring-fission reactions. nih.govannualreviews.org

Table 1: Potential Microbial Metabolites of Dimethylnitroanilines

| Parent Compound | Potential Metabolites | Degradation Pathway |

|---|---|---|

| 2,4-Dinitrotoluene | 2-amino-4-nitrotoluene, 2,4-diaminotoluene | Reductive |

| p-Nitroaniline | p-phenylenediamine, Acetanilide, Catechol | Reductive/Oxidative |

| This compound | 3,5-Dimethyl-2-hydroxylaminoaniline, 3,5-Dimethyl-o-phenylenediamine, Methylated catechols | Reductive/Hydrolytic |

Enzymatic Activity and Biodegradation Kinetics

The enzymatic degradation of nitroaromatic compounds is initiated by specific enzymes such as dioxygenases, monooxygenases, and nitroreductases. nih.govannualreviews.org Dioxygenases can introduce two hydroxyl groups onto the aromatic ring, leading to the spontaneous elimination of the nitro group. nih.govannualreviews.org Monooxygenases can add a single oxygen atom, also resulting in nitrite (B80452) release from nitrophenols. annualreviews.org Nitroreductases, on the other hand, catalyze the reduction of the nitro group to amino groups via nitroso and hydroxylamino intermediates. nih.gov

The kinetics of biodegradation can vary significantly depending on the substrate concentration and the microbial strain. For example, the degradation of 2,4-DNT by Rhodococcus pyridinivorans NT2 at an initial concentration of 0.54 mM followed zero-order kinetics. rsc.orgrsc.org However, at higher concentrations, the Andrews-Haldane model provided a better fit, indicating substrate inhibition. rsc.orgrsc.org In another study with a mixed culture, the disappearance of 2,4-DNT approximated first-order kinetics. tandfonline.com The rate of degradation is also influenced by environmental factors such as pH and temperature, with optimal conditions often being around neutral pH and 30°C. researchgate.net

Table 2: Biodegradation Kinetic Models for Nitroaromatic Compounds

| Compound | Microorganism | Kinetic Model | Key Findings | Reference |

|---|---|---|---|---|

| 2,4-Dinitrotoluene | Rhodococcus pyridinivorans NT2 | Zero-order (low conc.), Andrews-Haldane (high conc.) | Substrate inhibition at higher concentrations. | rsc.orgrsc.org |

| 2,4-Dinitrotoluene | Mixed freshwater microorganisms | First-order | Rate increased with substrate concentration. | tandfonline.com |

| 2,4-Dinitrotoluene | Arthrobacter sp. K1 | First-order | Degradation dependent on pH and temperature. | researchgate.net |

| p-Nitroaniline | Pseudomonas sp. | Not specified | Utilized as sole carbon and energy source. | eaht.org |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). ttu.ee These processes are often used when conventional treatment methods are not effective, particularly for recalcitrant compounds like nitroaromatics. researchgate.net

Fenton Oxidation Studies and Identification of Reaction Intermediates

The Fenton process, which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to generate highly reactive hydroxyl radicals, is an effective AOP for degrading nitroaromatic compounds. kirj.eekirj.ee Studies on the Fenton oxidation of compounds like p-nitrotoluene, nitrobenzene (B124822), and m-dinitrobenzene have shown that the degradation rate is highly dependent on the molar ratio of the nitroaromatic compound to hydrogen peroxide and the iron catalyst. kirj.ee

The degradation of 2-nitroaniline (B44862) via the Fenton process has also been investigated, with optimization of parameters such as pH, initial concentration, and the concentrations of H₂O₂ and Fe²⁺. ijret.org The efficiency of the Fenton reaction is typically highest at an acidic pH, usually around 3.0. researchgate.net During the Fenton oxidation of nitroaromatics, the aromatic ring is attacked by hydroxyl radicals, leading to the formation of hydroxylated intermediates and, ultimately, to ring cleavage and mineralization into carbon dioxide, water, and inorganic ions. kirj.ee For nitroaromatic compounds, a significant portion of the organically bound nitrogen can be converted to nitrate (B79036). ttu.eekirj.ee

Table 3: Fenton Oxidation of Nitroaromatic Compounds

| Compound | Optimal pH | Key Findings | Reference |

|---|---|---|---|

| p-Nitrotoluene | ~3.0 | Degradation rate dependent on reactant molar ratios. | kirj.ee |

| Nitrobenzene | ~3.0 | High nitrogen mineralization to nitrate can be achieved. | kirj.ee |

| m-Dinitrobenzene | ~3.0 | Slower degradation compared to mononitrated compounds. | kirj.ee |

| 2-Nitroaniline | 2.0-4.0 | Process optimization leads to high removal efficiency. | ijret.org |

| p-Nitroaniline | 3.0 | Reaction kinetics inhibited at very low or high pH. | researchgate.net |

Photolytic and Catalytic Degradation Pathways in Aqueous Systems

Photolytic and photocatalytic degradation are other promising AOPs for the removal of nitroaromatic contaminants from water. Direct photolysis, however, can be slow for some compounds. nih.gov The efficiency of degradation can be significantly enhanced by the addition of a photocatalyst, such as titanium dioxide (TiO₂), or an oxidant like hydrogen peroxide (UV/H₂O₂). nih.govsid.ir

In photocatalysis, the semiconductor material (e.g., TiO₂) absorbs UV radiation, generating electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade the organic pollutants. sid.ir The photocatalytic degradation of p-nitroaniline has been shown to be effective, with intermediates such as p-aminophenol, p-benzoquinone, and hydroquinone (B1673460) being identified. researchgate.net The kinetics of photocatalytic degradation often follow the Langmuir-Hinshelwood model, which describes reactions occurring at a solid-liquid interface. sid.irtandfonline.com The efficiency of these processes is influenced by factors such as catalyst loading, pH, and the presence of other substances in the water. researchgate.net

Environmental Fate and Persistence of Nitroaromatic Contaminants

The environmental fate of nitroaromatic compounds is governed by a combination of physical, chemical, and biological processes. cdc.gov Their persistence in the environment is a significant concern due to their toxicity. nih.gov While some nitroaromatics can be biodegraded under specific conditions, they are generally resistant to hydrolysis. cdc.gov

Photolysis can be a significant transformation pathway for some nitroaromatic compounds in surface waters. cdc.gov For example, the photolytic half-life of 1,3-dinitrobenzene (B52904) in water has been reported to be 23 days. cdc.gov The mobility of these compounds in soil is influenced by their adsorption to soil organic carbon and clay minerals. cdc.gov Compounds with lower soil organic carbon-water (B12546825) partition coefficients (Koc) are more mobile and can leach into groundwater. cdc.gov The reductive transformation of nitroaromatic compounds in anaerobic environments often leads to the formation of corresponding anilines, which may have different toxicity and mobility characteristics. nih.gov The ultimate fate of these contaminants depends on the complex interplay of these degradation and transport processes in the specific environmental setting.

Remediation Strategies for Contaminated Environments

The remediation of sites contaminated with nitroaromatic compounds, including dimethylnitroanilines, involves various technologies aimed at either removing, destroying, or containing the pollutants. The selection of a specific strategy depends on factors such as the type and concentration of the contaminant, site characteristics, and cost-effectiveness. researchgate.netepa.gov

Bioremediation is a promising and environmentally friendly approach that utilizes microorganisms to break down contaminants. researchgate.netmdpi.com Two common ex-situ bioremediation techniques are:

Landfarming : Contaminated soil is excavated and spread in a thin layer over a prepared area. The soil is periodically tilled to enhance aeration and stimulate microbial activity. This method is generally used for treating volatile and semi-volatile organic compounds. eni.com

Biopiles : This technique involves piling contaminated soil into heaps and stimulating microbial activity through aeration (by injecting air through pipes) and the addition of nutrients and water. Biopiles offer better control over environmental conditions compared to landfarming. eni.com

Advanced Oxidation Processes (AOPs) are another set of effective remediation technologies. AOPs generate highly reactive hydroxyl radicals (•OH) that can rapidly degrade a wide range of organic pollutants. researchgate.netmdpi.comnih.govmdpi.com Common AOPs include:

Fenton and Photo-Fenton Processes : These methods use hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process is enhanced by UV light, which accelerates the reaction. mdpi.comkirj.ee

Ozonation : Ozone (O₃) is a powerful oxidant that can directly react with pollutants or decompose to form hydroxyl radicals. kirj.ee

UV/H₂O₂ : The combination of ultraviolet light and hydrogen peroxide is a well-established AOP for water treatment. kirj.ee

While AOPs are highly effective, they can be energy-intensive and may face challenges such as pH sensitivity and the formation of secondary byproducts. mdpi.com

Table 2: Remediation Technologies for Nitroaromatic Compound Contamination

| Technology | Principle | Advantages | Limitations | References |

| Landfarming | Excavated soil is spread and tilled to enhance aerobic biodegradation. eni.com | Simple, cost-effective for large volumes of soil. eni.com | Requires large land area, potential for air emissions. eni.com | eni.com |

| Biopiles | Contaminated soil is piled and aerated to stimulate microbial degradation. eni.com | Better process control than landfarming, smaller footprint. eni.com | May be less effective for highly concentrated contaminants. mdpi.com | mdpi.comeni.com |

| Fenton/Photo-Fenton | Generation of hydroxyl radicals from H₂O₂ and Fe²⁺ (with or without UV light) to oxidize contaminants. mdpi.comkirj.ee | High degradation efficiency for a wide range of organics. mdpi.com | Requires acidic pH, can produce sludge. mdpi.com | mdpi.commdpi.comkirj.ee |

| Ozonation | Use of ozone to directly oxidize pollutants or generate hydroxyl radicals. kirj.ee | Powerful oxidant, effective for various contaminants. kirj.ee | High energy consumption for ozone generation. kirj.ee | kirj.ee |

| UV/H₂O₂ | UV light is used to generate hydroxyl radicals from hydrogen peroxide. kirj.ee | Effective for water treatment, no sludge production. kirj.ee | High energy consumption, limited light penetration in turbid water. mdpi.com | mdpi.comkirj.ee |

This table provides a general overview of remediation technologies applicable to nitroaromatic compounds, as specific studies on this compound are scarce.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements

Research on 3,5-Dimethyl-2-nitroaniline has primarily focused on its synthesis, chemical reactivity, and its role as an intermediate in the production of dyes, pigments, pharmaceuticals, and other fine chemicals. A significant achievement in the field is the development of efficient synthetic routes, most commonly involving the nitration of 3,5-dimethylaniline (B87155). Controlling reaction conditions, particularly temperature, is crucial to prevent over-nitration and ensure high yields of the desired product.

The compound's reactivity is characterized by the functional groups present: the nitro group (-NO₂) and the amino group (-NH₂), along with the two methyl groups (-CH₃) on the aniline (B41778) ring. The nitro group can be readily reduced to an amino group, opening pathways for further chemical modifications. Conversely, the amino group can undergo various reactions, including diazotization, which is a key step in the synthesis of azo dyes. google.com The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring in electrophilic substitution reactions.

Emerging Synthetic Methodologies and Unresolved Synthetic Challenges

While traditional nitration methods using a mixture of nitric and sulfuric acids are well-established for producing nitroanilines, they present challenges related to selectivity and the generation of hazardous waste. hopemaxchem.com Emerging synthetic methodologies are focused on overcoming these limitations by developing greener and more efficient processes. These include:

Catalytic Nitration: The use of solid acid catalysts, such as zeolites, can enhance selectivity and reduce the use of corrosive acids. hopemaxchem.com

Green Nitrating Agents: Research is ongoing to find environmentally benign nitrating agents to replace the conventional acid mixture. hopemaxchem.com

Electrochemical Synthesis: This method offers a clean and efficient alternative by directly nitrating aniline derivatives without the need for strong acids. hopemaxchem.com

Despite these advancements, several synthetic challenges remain. Achieving high regioselectivity in the nitration of substituted anilines to produce specific isomers like this compound can still be difficult. Furthermore, developing scalable and economically viable green synthetic routes is an ongoing area of research. For instance, a novel method for synthesizing aminoacyl p-nitroanilines has been developed, highlighting the continuous effort to improve synthesis efficiency. beilstein-journals.orgresearchgate.net

Future Prospects in Advanced Materials Science and Complex Organic Synthesis

The unique chemical structure of this compound and its derivatives makes them promising candidates for applications in advanced materials science and complex organic synthesis.

Advanced Materials: Aromatic nitroamines are being explored for the development of new materials, including high-performance polymers and dyes. smolecule.com The specific substitution pattern of this compound could impart desirable optical or electronic properties to these materials. bldpharm.com

Complex Organic Synthesis: As a versatile building block, this compound can be used in the synthesis of complex heterocyclic compounds. For example, derivatives of 2-nitroanilines have been used in the iron-catalyzed one-pot synthesis of quinoxalines, which are important structural motifs in biologically active molecules and organic semiconductors. rsc.orgrsc.org The reaction of 4,5-dimethyl-2-nitroaniline (B181755) with vicinal diols has been shown to produce quinoxaline (B1680401) derivatives in good yields. rsc.org

Future research will likely focus on exploiting the reactivity of this compound to create novel functional materials and complex molecular architectures with potential applications in electronics, photonics, and medicine. chemicalbook.com

Role of Computational Chemistry in Accelerating Future Research and Discovery

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules like this compound. researchgate.net Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into:

Molecular Structure and Properties: Computational methods can accurately predict molecular geometries, electronic structures, and spectroscopic properties. icm.edu.pl For example, studies on similar molecules like p-nitroaniline have used computational approaches to investigate solvent effects on electronic transitions and intramolecular charge transfer. acs.orgchemrxiv.org These theoretical studies can help in understanding how the substitution pattern of this compound influences its physical and chemical properties.

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of chemical reactions, helping to optimize reaction conditions and predict product distributions. researchgate.net This is particularly useful for understanding the regioselectivity of nitration reactions and for designing more efficient synthetic pathways.

Design of New Molecules: By predicting the properties of hypothetical molecules, computational chemistry can guide the design of new derivatives of this compound with tailored functionalities for specific applications in materials science and medicinal chemistry. aip.orgnih.gov The steric and electronic effects of the methyl and nitro groups on the aniline ring can be systematically studied to understand structure-property relationships. stackexchange.com

The integration of computational chemistry with experimental work is expected to accelerate the pace of research and discovery in the field of substituted nitroanilines, leading to the development of new materials and synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-Dimethyl-2-nitroaniline, and how do reaction conditions influence yield?

- Methodology : A common approach involves nitration of 3,5-dimethylaniline under controlled acidic conditions. Sulfuric acid is typically used as both a catalyst and solvent, with nitric acid as the nitrating agent. Temperature control (<10°C) is critical to avoid over-nitration or decomposition . Characterization via HPLC or GC-MS is recommended to confirm purity and regioselectivity.

- Key Data : Melting point (139–141°C) and molecular weight (166.18 g/mol) serve as primary validation metrics .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : -NMR should show aromatic protons as a singlet (δ ~8.1 ppm for H-4 and H-6) and methyl groups as singlets (δ ~2.3 ppm). -NMR confirms nitro and amine functional groups .

- IR : Strong peaks at ~1520 cm (NO asymmetric stretch) and ~1340 cm (symmetric stretch) .

- XRD : Crystallographic data (if available) validate bond lengths and angles, particularly the planarity of the nitro group .

Q. What physicochemical properties are critical for solubility and stability studies of this compound?

- Key Properties :

- LogP : ~2.75 (indicates moderate hydrophobicity, favoring organic solvents like DMSO or ethanol) .